disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate
Description
Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate is a glycerophospholipid derivative characterized by:
- A hexadecanoyl (C16:0) fatty acid esterified to the sn-3 position of a glycerol backbone.
- A hydroxypropyl group at the sn-2 position, contributing to its amphiphilic properties.
- A disodium phosphate group at the sn-1 position, enhancing solubility in aqueous environments.
This compound is structurally related to phosphatidylglycerols (PGs) but differs in its substitution pattern. Its stereochemistry (2R configuration) and fatty acid chain length (C16) influence its biological and physicochemical behavior, such as membrane integration and surfactant activity .
Properties
Molecular Formula |
C19H37Na2O7P |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C19H39O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;;/h18,20H,2-17H2,1H3,(H2,22,23,24);;/q;2*+1/p-2/t18-;;/m1../s1 |
InChI Key |
HKLKSZPQSFPBDE-JPKZNVRTSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate typically involves the esterification of hexadecanoic acid with glycerol, followed by phosphorylation. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous reactors and automated systems ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced phosphites, and substituted hydroxypropyl derivatives .
Scientific Research Applications
Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phospholipid behavior and interactions.
Biology: Plays a role in membrane biology research, particularly in the study of cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties .
Mechanism of Action
The mechanism of action of disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, modulating signaling pathways and cellular responses. Its molecular targets include membrane receptors and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
Key Observations :
Functional Comparisons
Table 2: Functional Properties
Key Findings :
- The target compound’s amphiphilic nature distinguishes it from simpler disodium phosphate (Na₂HPO₄), which lacks fatty acid chains and is primarily used in buffering .
- Unlike sodium citrate, which inhibits bacterial growth by chelating Mg²⁺, the target compound may enhance membrane permeability in pathogens .
Industrial and Pharmaceutical Relevance
- Surfactant Applications: The compound’s C16 chain and disodium phosphate headgroup make it suitable for lipid nanoparticle formulations, outperforming shorter-chain analogs (e.g., C6) in drug encapsulation efficiency .
- Food Industry : While Na₂HPO₄ is a common pH buffer in dairy products, the target compound’s complex structure limits its use in food but expands its utility in specialty emulsions .
Biological Activity
Overview of Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] Phosphate
This compound is a phospholipid derivative that may exhibit various biological activities due to its structural properties. Phospholipids play crucial roles in cellular membranes and signaling pathways, influencing numerous physiological processes.
Chemical Structure
The compound consists of:
- Phosphate group : Contributes to the hydrophilicity and interaction with aqueous environments.
- Hexadecanoyloxy chain : A long-chain fatty acid that enhances membrane incorporation and fluidity.
- Hydroxypropyl group : Provides additional hydrophilic character, potentially influencing solubility and bioactivity.
- Membrane Interaction : The long hydrophobic tail allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Enzyme Modulation : Similar phospholipid derivatives have been shown to inhibit or activate various enzymes, including phospholipases and kinases, which are critical in signaling pathways.
- Cell Signaling : Phosphorylated compounds can act as secondary messengers in cellular signaling cascades, influencing processes such as cell growth, differentiation, and apoptosis.
1. Enzyme Inhibition Studies
Research has shown that phospholipid derivatives can act as inhibitors of phospholipase A2, an enzyme involved in inflammatory responses. This inhibition can lead to reduced production of inflammatory mediators.
2. Cellular Uptake and Cytotoxicity
A study examining similar compounds found that they could be incorporated into cancer cell membranes, leading to altered signaling pathways that promote apoptosis in malignant cells.
Data Table: Comparative Biological Activity of Phospholipid Derivatives
| Compound Name | Mechanism of Action | Biological Effect | Reference |
|---|---|---|---|
| This compound | Membrane integration | Potential cytotoxicity | |
| Phosphatidylcholine | Enzyme modulation | Anti-inflammatory effects | |
| Lysophosphatidic acid | Cell signaling | Cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
